2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one
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Overview
Description
2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one is a heterocyclic compound that belongs to the class of chromeno-pyrazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one typically involves multi-component reactions (MCRs) that are efficient and environmentally friendly. One common method is the reaction of 4-ethylbenzaldehyde, 4-methoxyphenylhydrazine, and ethyl acetoacetate in the presence of a catalyst such as piperidine under reflux conditions . The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the desired chromeno-pyrazole compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where nucleophiles such as amines or thiols replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and anti-inflammatory activities.
Medicine: Potential use as a lead compound for the development of new drugs targeting various diseases.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2,4,6,7-tetrahydrothiino[4,3-c]pyrazol-3-ol
- 2-sulfonylated chromeno[4,3-c]pyrazol-4(2H)-ones
- Benzo[d][1,2,3]triazol-1-yl-pyrazole-based dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives
Uniqueness
2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3(2H)-one stands out due to its unique combination of an ethylphenyl group and a methoxy group, which contribute to its distinct chemical and biological properties. This compound exhibits a broader spectrum of biological activities compared to its analogs, making it a valuable candidate for further research and development .
Properties
IUPAC Name |
2-(4-ethylphenyl)-7-methoxychromeno[2,3-c]pyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-3-12-4-7-14(8-5-12)21-19(22)16-10-13-6-9-15(23-2)11-17(13)24-18(16)20-21/h4-11H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAGQEVCMSAXCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC4=C(C=C(C=C4)OC)OC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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